molecular formula C18H16N2O2 B6140586 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide

2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide

Cat. No. B6140586
M. Wt: 292.3 g/mol
InChI Key: BRQMAAYTTNWYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide, also known as PHEN, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to modulate the activity of various other receptors and ion channels, including the AMPA receptor, the GABA receptor, and the voltage-gated sodium channel. 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity in vitro and in vivo, making it a relatively safe tool for investigating biological processes. However, one limitation of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is the development of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide in various diseases, including neurodegenerative diseases, cancer, and infectious diseases. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide, which may lead to the development of new therapeutic strategies.

Synthesis Methods

2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of a palladium-catalyzed coupling reaction between 2-bromo-4-quinolinecarboxylic acid and 1-phenylethylamine, or the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 1-phenylethyl isocyanate.

Scientific Research Applications

2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to modulate the activity of the NMDA receptor, which is involved in learning and memory. This makes 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide a potential tool for investigating the mechanisms underlying these processes.
In cancer research, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This suggests that 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide may have potential as an anticancer agent.
In infectious disease research, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to have antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and influenza A virus. This suggests that 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide may have potential as a therapeutic agent for these diseases.

properties

IUPAC Name

2-oxo-N-(1-phenylethyl)-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)19-18(22)15-11-17(21)20-16-10-6-5-9-14(15)16/h2-12H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQMAAYTTNWYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide

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